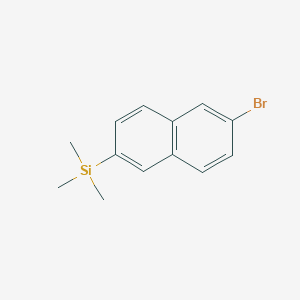
(6-Bromo-2-naphthyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromonaphthalen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a trimethylsilane group, making it a valuable intermediate in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromonaphthalen-2-yl)trimethylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilane group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 6-bromonaphthalene.
Silylation: The 6-bromonaphthalene is then reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to form (6-Bromonaphthalen-2-yl)trimethylsilane.
Industrial Production Methods
Industrial production methods for (6-Bromonaphthalen-2-yl)trimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and silylation steps, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(6-Bromonaphthalen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include various substituted naphthalenes.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Products depend on the specific conditions and reagents used.
科学研究应用
(6-Bromonaphthalen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (6-Bromonaphthalen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the bromine and trimethylsilane groups. The bromine atom acts as a leaving group in substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and enhance reaction efficiency. The molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
(7-Bromonaphthalen-2-yl)oxytrimethylsilane: Similar structure but with an oxygen atom linking the naphthalene and trimethylsilane groups.
(6-Chloronaphthalen-2-yl)trimethylsilane: Chlorine atom instead of bromine.
(6-Iodonaphthalen-2-yl)trimethylsilane: Iodine atom instead of bromine.
Uniqueness
(6-Bromonaphthalen-2-yl)trimethylsilane is unique due to the specific positioning of the bromine and trimethylsilane groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not perform as effectively.
属性
分子式 |
C13H15BrSi |
|---|---|
分子量 |
279.25 g/mol |
IUPAC 名称 |
(6-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-8-12(14)6-4-11(10)9-13/h4-9H,1-3H3 |
InChI 键 |
HBXJAXZFUXQSEV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



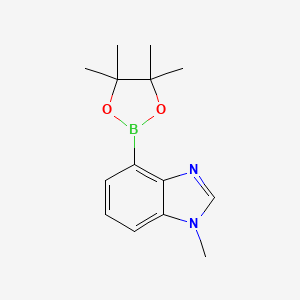
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)

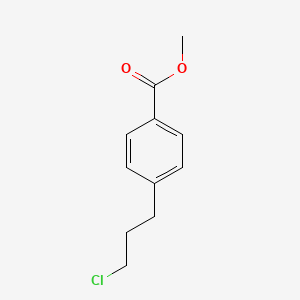
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
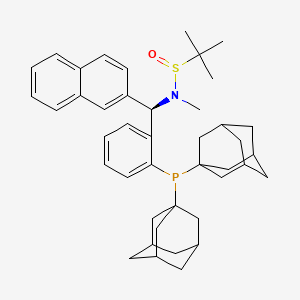

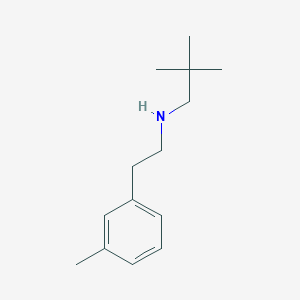
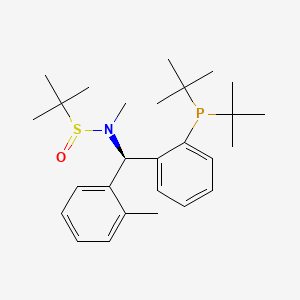
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
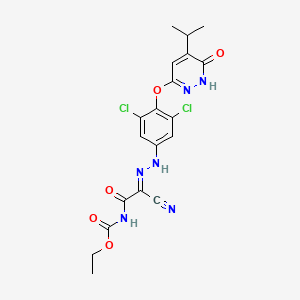
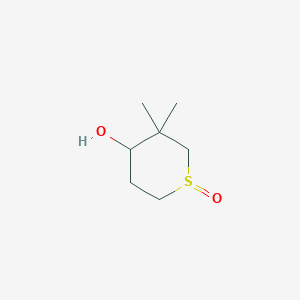
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
